Sultamicillin tosylate
CAS No.: 83105-70-8
Cat. No.: VC20898096
Molecular Formula: C32H38N4O12S3
Molecular Weight: 766.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83105-70-8 |
---|---|
Molecular Formula | C32H38N4O12S3 |
Molecular Weight | 766.9 g/mol |
IUPAC Name | [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 |
Standard InChI Key | FFCSPKNZHGIDQM-CGAOXQFVSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C |
Introduction
Chemical Structure and Composition
Sultamicillin tosylate is a double ester in which ampicillin and the beta-lactamase inhibitor sulbactam are linked via a methylene group. Chemically, sultamicillin is the oxymethylpenicillinate sulphone ester of ampicillin with a molecular weight of 594.7 . The compound exists primarily as a dihydrate salt form in pharmaceutical preparations.
Molecular Characteristics
The dihydrate form has the molecular formula C₃₂H₄₂N₄O₁₄S₃ with a molecular weight of 766.86 . This structure creates a mutual prodrug that, upon hydrolysis in the body, releases both ampicillin and sulbactam in equimolar amounts, providing dual antimicrobial action through complementary mechanisms.
Physical Properties
Sultamicillin tosylate dihydrate appears as a white to yellow crystalline powder with the following solubility profile:
Solvent | Solubility at 25°C |
---|---|
DMSO | 100 mg/mL (130.4 mM) |
Water | 9 mg/mL (11.73 mM) |
Ethanol | ~100 mg/mL |
Table 1: Solubility properties of sultamicillin tosylate dihydrate
The compound requires proper storage under refrigeration to maintain stability and potency. Commercial preparations typically achieve a purity standard of ≥98.0% as measured by gas chromatography .
Pharmacological Mechanism
Sultamicillin tosylate functions through a dual mechanism that significantly enhances its antimicrobial effectiveness against a broader spectrum of pathogens compared to either component alone.
Prodrug Activation
As a prodrug, sultamicillin tosylate undergoes hydrolysis following absorption, yielding equimolar quantities of sulbactam and ampicillin. The tosylate salt formulation provides enhanced oral bioavailability compared to the free base compound .
Antimicrobial Action
The ampicillin component binds to and inactivates penicillin-binding proteins located on the bacterial cell wall, interfering with peptidoglycan cross-linking necessary for bacterial cell integrity. This leads to cell wall weakening and eventual lysis of susceptible bacteria .
Simultaneously, the sulbactam component irreversibly binds to bacterial beta-lactamase enzymes at or near their active sites. This inhibition prevents the degradation of ampicillin by beta-lactamase-producing bacteria, effectively extending the antimicrobial spectrum to include many resistant strains .
Pharmaceutical Formulations
Sultamicillin tosylate is available in multiple pharmaceutical presentations designed to address various clinical needs and patient populations.
Oral Tablets
The most common formulation consists of film-coated tablets containing sultamicillin tosylate equivalent to 375 mg or 750 mg of sultamicillin. Each 375 mg tablet yields approximately 147 mg of sulbactam and 220 mg of ampicillin after hydrolysis in the body .
Oral Suspension
For pediatric patients and adults with difficulty swallowing tablets, sultamicillin is also available as a powder for oral suspension providing 250 mg per 5 mL when reconstituted .
Therapeutic Applications
Sultamicillin tosylate demonstrates efficacy across a wide range of bacterial infections, particularly those caused by beta-lactamase-producing organisms.
Respiratory Tract Infections
The compound is indicated for both upper respiratory tract infections (including sinusitis, otitis media, and tonsillitis) and lower respiratory tract infections (including bacterial pneumonias and bronchitis) . Clinical studies have evaluated its use in ventilator-associated pneumonia and chronic obstructive pulmonary disease (COPD) .
Urinary Tract Infections
Sultamicillin tosylate effectively treats urinary tract infections and pyelonephritis caused by susceptible organisms, with particular efficacy against common urinary pathogens .
Skin and Soft Tissue Infections
The compound demonstrates effectiveness against various skin and soft tissue infections, providing broad-spectrum coverage that includes many resistant strains .
Gonococcal Infections
For uncomplicated gonorrhea, sultamicillin tosylate can be administered as a single oral dose of 2.25 g (six 375 mg tablets), typically with concomitant probenecid (1.0 g) to prolong plasma concentrations and enhance efficacy .
Post-Parenteral Therapy
Sultamicillin tosylate serves as appropriate sequential therapy for patients requiring continuation of sulbactam/ampicillin treatment following initial parenteral administration .
Dosage and Administration
Appropriate dosing of sultamicillin tosylate varies based on infection type, severity, and patient characteristics.
Standard Dosing
The recommended dose for adults, including elderly patients, is 375-750 mg orally twice daily. Treatment typically continues until 48 hours after pyrexia and other abnormal signs have resolved, usually for 5-14 days, though this period may be extended when clinically indicated .
Special Populations
In treating uncomplicated gonorrhea, the recommended single dose is 2.25 g with probenecid. Cases of gonorrhea with suspected syphilis require dark field examinations before therapy and monthly serological tests for appropriate follow-up .
Research Developments
Recent investigations have focused on enhancing the physiochemical properties and antimicrobial efficacy of sultamicillin tosylate through innovative formulation approaches.
Complex Formation Studies
A significant research direction involves the investigation of complex formations between sultamicillin tosylate, hydroxypropyl-β-cyclodextrin (HP-βCD), and L-arginine (ARG). These complexes, prepared using kneading methods, demonstrate substantially enhanced solubility compared to sultamicillin tosylate alone .
Enhanced Antimicrobial Activity
Both binary and ternary complexes of sultamicillin tosylate with cyclodextrins have shown increased antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) as measured by zone of inhibition and minimum inhibitory concentration studies. This represents a promising approach to addressing antimicrobial resistance challenges .
Applications in Research
Beyond clinical use, sultamicillin tosylate dihydrate serves important functions in pharmaceutical research, particularly in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume